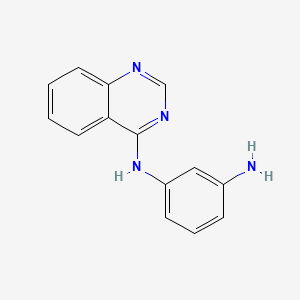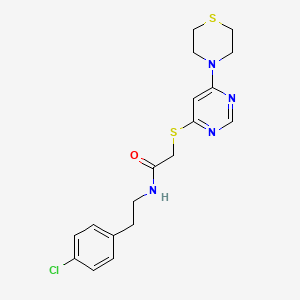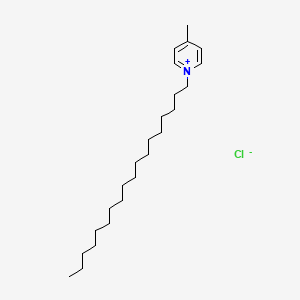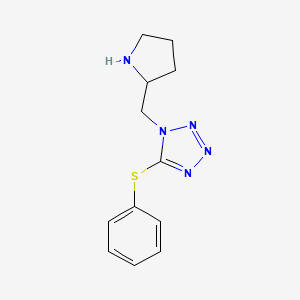![molecular formula C29H31N3O3 B2811998 1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-17-5](/img/structure/B2811998.png)
1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imidazole-Based Compounds in Anion Recognition
Research by Nath and Baruah (2012) focused on an imidazole-containing bisphenol and its interactions with various acids, demonstrating the compound's ability to form structurally characterized salts through electrostatic and hydrogen-bonded interactions. This suggests potential applications in anion recognition and sensor technology, highlighting the versatility of imidazole-based compounds in creating extensive hydrogen-bonded structures for molecular recognition purposes (Nath & Baruah, 2012).
Applications in Organic Light-Emitting Devices
Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential applications in organic light-emitting devices (OLEDs). Their photophysical properties were investigated, showing that these compounds could be used to prepare color electroluminescent structures. This research underscores the interest in developing novel organic compounds for improving the performance and color range of OLEDs (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Development of Polyimides with High Thermal Stability
Ghaemy and Alizadeh (2009) described the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility and high thermal stability, suggesting their utility in high-performance materials, coatings, and films with advanced thermal and chemical resistance properties (Ghaemy & Alizadeh, 2009).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, demonstrating selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This research indicates the potential of imidazole-based metal-organic frameworks in developing sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Anti-Alzheimer's Activity of Benzylated Derivatives
Gupta et al. (2020) explored the anti-Alzheimer's activity of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, designed based on the lead compound donepezil. This study provides insights into the design and synthesis of novel compounds for managing Alzheimer's disease, showcasing the therapeutic potential of specifically structured organic molecules (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-15-21(2)17-23(16-20)32-19-22(18-28(32)33)29-30-26-7-4-5-8-27(26)31(29)13-6-14-35-25-11-9-24(34-3)10-12-25/h4-5,7-12,15-17,22H,6,13-14,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHRUAIMZKVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid](/img/structure/B2811925.png)

![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)


![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)


![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)
